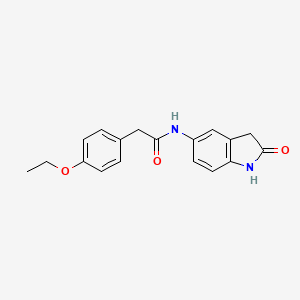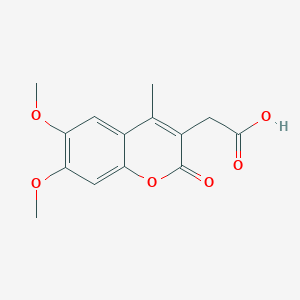
2-(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid” is a derivative of coumarin . Coumarins are a type of organic compound found in many plants. They have a distinctive sweet odor and are used in perfumes and flavorings. This particular derivative has additional functional groups attached to the coumarin core, which may alter its properties and potential applications .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
One key area of application involves the design and synthesis of thiazolidin-4-ones based on chromene derivatives. The process involves several steps, starting with the creation of Schiff’s bases and proceeding through cyclo-condensation reactions to yield compounds with potential antibacterial activity (Čačić et al., 2009). Similarly, the synthesis of various derivatives, including Schiff's bases and hydrazides from chromen-4-yl-acetic acid hydrazide, demonstrates the versatility of chromene compounds in generating new chemical entities with potential antimicrobial properties (Čačić et al., 2006).
Application in Material Science
A novel application area is in material science , where derivatives of 2-(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid are used in the synthesis of photoactive cellulose derivatives. These derivatives are designed to be water-soluble polyelectrolytes decorated with chromene moieties, showing potential for smart material design due to their photochemical properties (Wondraczek et al., 2012).
Biological Activities
The exploration of biological activities is another significant application. Compounds synthesized from chromen-3-yl-acetic acid derivatives have been evaluated for their antioxidant, anti-inflammatory, and antimicrobial activities. For instance, a series of thiazolidine-4-ones bearing chromene moieties demonstrated excellent antioxidant activity, comparable to ascorbic acid, highlighting their potential as therapeutic agents (Čačić et al., 2010). Additionally, certain chromene derivatives containing pyrazole and indenone rings have been synthesized and shown to possess significant antioxidant and antihyperglycemic activities, suggesting their potential in managing oxidative stress and diabetes (Kenchappa et al., 2017).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(6,7-dimethoxy-4-methyl-2-oxochromen-3-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O6/c1-7-8-4-11(18-2)12(19-3)6-10(8)20-14(17)9(7)5-13(15)16/h4,6H,5H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAGBBRMCALSESL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)OC)OC)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
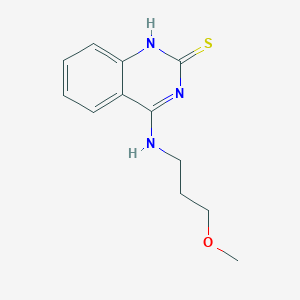
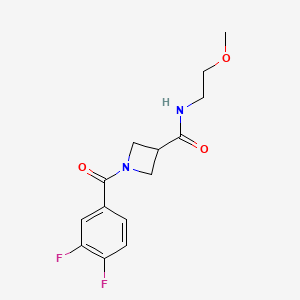


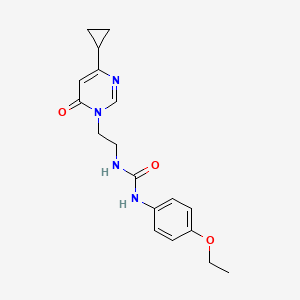
![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2809065.png)
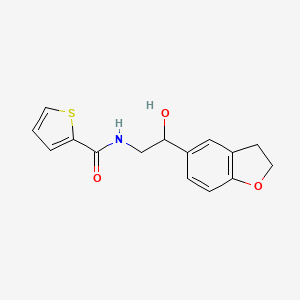

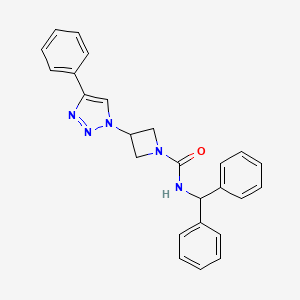
![2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}-N-(4-methylbenzyl)acetamide](/img/structure/B2809074.png)

![Ethyl 5-(3-chlorobenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2809076.png)
